molecular formula C10H11BrINO B2999991 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide CAS No. 1487421-98-6

2-Bromo-N-(4-iodophenyl)-N-methylpropanamide

Cat. No.: B2999991
CAS No.: 1487421-98-6
M. Wt: 368.012
InChI Key: HWWDDWRFHMNPGP-UHFFFAOYSA-N
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Description

“2-Bromo-N-(4-iodophenyl)acetamide” is a biochemical used for proteomics research . Its molecular formula is C8H7BrINO and it has a molecular weight of 339.96 g/mol .


Molecular Structure Analysis

The molecular structure of “2-Bromo-N-(4-iodophenyl)acetamide” consists of a bromine atom (Br), an iodine atom (I), a nitrogen atom (N), an oxygen atom (O), and a carbon-hydrogen group (C8H7) .


Physical and Chemical Properties Analysis

The molecular formula of “2-Bromo-N-(4-iodophenyl)acetamide” is C8H7BrINO, and its molecular weight is 339.96 g/mol .

Scientific Research Applications

Synthesis and Antimicrobial Properties

  • Research has explored the synthesis and spectroscopic properties of various acylthioureas, including derivatives similar to 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide, demonstrating significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential for developing novel antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).

Chemical Synthesis and Reactivity

  • Studies on the photochemical reactions of N-(2-acylphenyl)-2-bromo-2-methylpropanamides, which are structurally related to this compound, have identified novel intramolecular photocyclization processes. These processes result in the formation of cyclization products and tricyclic lactams, suggesting a potential pathway for synthesizing complex organic compounds (T. Nishio et al., 2005).

Conformational Analysis and Spectroscopy

  • An experimental and quantum chemical investigation of a compound structurally analogous to this compound has provided insights into the electronic properties and vibrational mode couplings. This research offers a deeper understanding of the stereoisomers' energy gaps and the influence of intramolecular hydrogen bonds and steric and electrostatic interactions on isomer stability (R. Moreno-Fuquen et al., 2011).

Properties

IUPAC Name

2-bromo-N-(4-iodophenyl)-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrINO/c1-7(11)10(14)13(2)9-5-3-8(12)4-6-9/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWDDWRFHMNPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1=CC=C(C=C1)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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